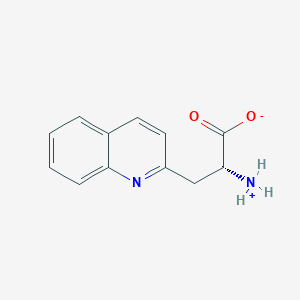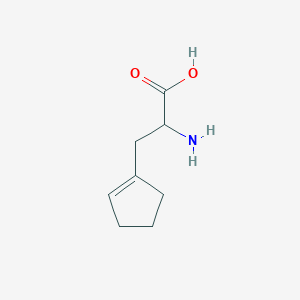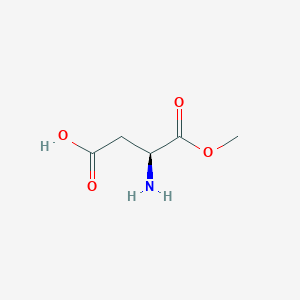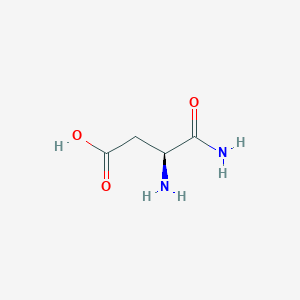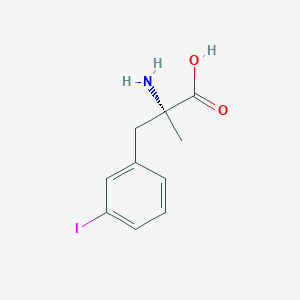
H-alpha-Me-D-Phe(3-I)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-alpha-Me-D-Phe(3-I)-OH is an important organic compound used in many scientific research applications. It is an alpha-methylated derivative of D-phenylalanine, and is commonly abbreviated as H-alpha-MDP. The compound has been studied for its ability to interact with various receptors and enzymes, leading to a range of biochemical and physiological effects.
Applications De Recherche Scientifique
Hydrogen Bonding and Amino Acids
Hydrogen Bond Abilities of Aromatic Amino Acids :
- A study by Scheiner, Kar, and Pattanayak (2002) explored the hydrogen bond abilities of aromatic groups in amino acids like Phe, Tyr, Trp, and His. They found that conventional H-bonds (e.g., OH..O and OH..N) are strongest, with His forming the strongest H-bond, followed by Tyr and Trp. This research suggests the importance of H-bonds in stabilizing protein structures, especially in the context of aromatic amino acids (Scheiner, Kar, & Pattanayak, 2002).
Hydrogen-bonding Effects on Phenoxyl Radicals :
- Lucarini, Mugnaini, Pedulli, and Guerra (2003) investigated the effects of hydrogen bonding on the properties of phenoxyl radicals. Their research provides insights into the structural and reactivity changes in phenols and phenoxyl radicals under the influence of hydrogen bonding, which is relevant for understanding the behavior of phenolic amino acids like Tyrosine (Lucarini, Mugnaini, Pedulli, & Guerra, 2003).
Applications in Nanotechnology and Bioelectronics
- Self-Assembled Phe-Phe Motif Induced Nanostructures :
- Datta, Tiwari, and Ganesh (2018) explored the molecular self-assembly of the short peptide diphenylalanine (Phe-Phe) motif. This research highlights the potential applications of Phe-Phe motifs in biomaterial chemistry, sensors, and bioelectronics, showcasing how modifications in amino acid structures can lead to novel nano-architectures (Datta, Tiwari, & Ganesh, 2018).
Hydroxyl Radical Formation and Environmental Implications
- Phenylalanine as a Hydroxyl Radical-Specific Probe in Pyrite Slurries :
- Fisher, Schoonen, and Brownawell (2012) used phenylalanine (Phe) to monitor the kinetics of hydroxyl radical (.OH) formation in pyrite-induced reactions. This study is significant for understanding the environmental impact of pyrite on biological systems and has implications for remediation approaches in contaminated areas (Fisher, Schoonen, & Brownawell, 2012).
Propriétés
IUPAC Name |
(2R)-2-amino-3-(3-iodophenyl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO2/c1-10(12,9(13)14)6-7-3-2-4-8(11)5-7/h2-5H,6,12H2,1H3,(H,13,14)/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYLCZQGMUWCBV-SNVBAGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)I)(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CC1=CC(=CC=C1)I)(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10438693 |
Source


|
| Record name | H-alpha-Me-D-Phe(3-I)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10438693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-alpha-Me-D-Phe(3-I)-OH | |
CAS RN |
457652-83-4 |
Source


|
| Record name | H-alpha-Me-D-Phe(3-I)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10438693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

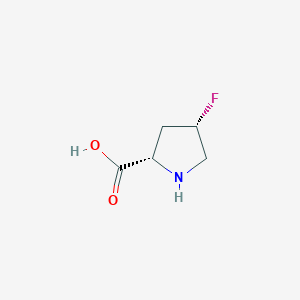
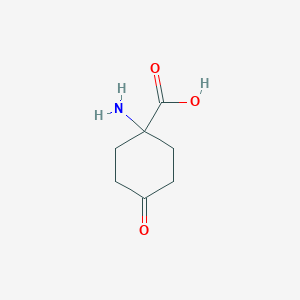
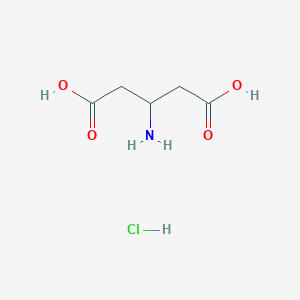
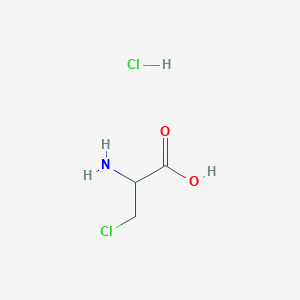
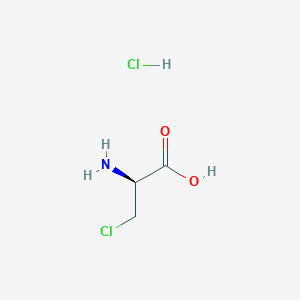
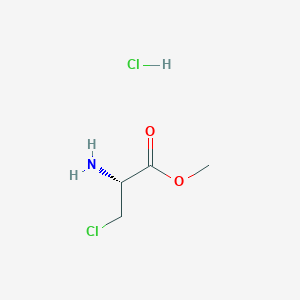
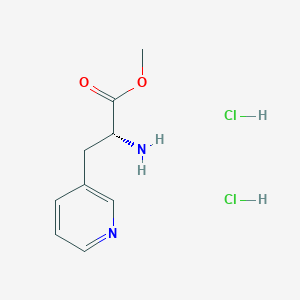
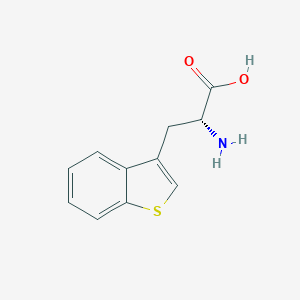
![(S)-2-Amino-3-(benzo[b]thiophen-3-yl)propanoic acid](/img/structure/B555701.png)
